molecular formula C23H24N2O4S2 B11512792 N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide

N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide

Cat. No.: B11512792
M. Wt: 456.6 g/mol
InChI Key: CQYCBJSFPNNIFK-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide is a complex organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in pharmaceutical research. This particular compound features a sulfonamide group, which is known for its role in various medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps include N-alkylation and sulfonylation to introduce the benzyl and sulfonyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the indoline core can interact with various receptors and proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide
  • N-benzyl-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide

Uniqueness

N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and sulfonyl groups enhances its reactivity and potential for diverse applications compared to other indoline derivatives .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C23H24N2O4S2

Molecular Weight

456.6 g/mol

IUPAC Name

N-benzyl-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C23H24N2O4S2/c1-17-8-10-21(11-9-17)31(28,29)25-18(2)14-20-15-22(12-13-23(20)25)30(26,27)24-16-19-6-4-3-5-7-19/h3-13,15,18,24H,14,16H2,1-2H3

InChI Key

CQYCBJSFPNNIFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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